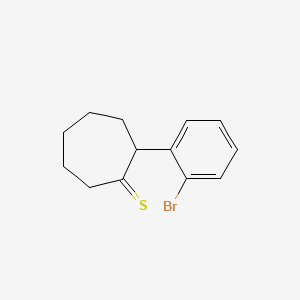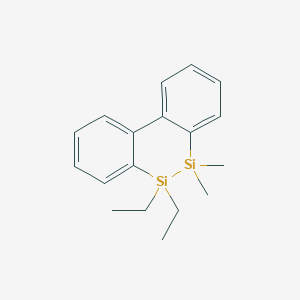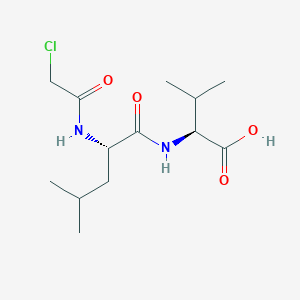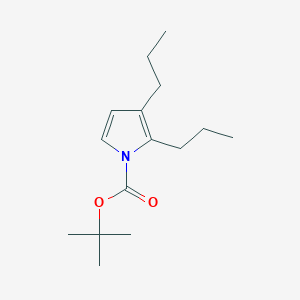![molecular formula C12H12ClN3 B14201709 3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile CAS No. 923035-22-7](/img/structure/B14201709.png)
3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is an organic compound characterized by the presence of a chlorophenyl group attached to an azanediyl linkage, which is further connected to dipropanenitrile moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile typically involves the reaction of 2-chloroaniline with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, where the chlorine atom is replaced by other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under controlled temperature and pressure conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted chlorophenyl derivatives with various functional groups.
科学研究应用
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
3,3’-[(2-Bromophenyl)azanediyl]dipropanenitrile: Similar structure but with a bromine atom instead of chlorine.
3,3’-[(2-Fluorophenyl)azanediyl]dipropanenitrile: Similar structure but with a fluorine atom instead of chlorine.
3,3’-[(2-Methylphenyl)azanediyl]dipropanenitrile: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3,3’-[(2-Chlorophenyl)azanediyl]dipropanenitrile is unique due to the presence of the chlorophenyl group, which imparts specific chemical and physical properties. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the dipropanenitrile moieties provide stability and reactivity, enhancing the compound’s utility in research and industrial settings.
属性
CAS 编号 |
923035-22-7 |
|---|---|
分子式 |
C12H12ClN3 |
分子量 |
233.69 g/mol |
IUPAC 名称 |
3-[2-chloro-N-(2-cyanoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C12H12ClN3/c13-11-5-1-2-6-12(11)16(9-3-7-14)10-4-8-15/h1-2,5-6H,3-4,9-10H2 |
InChI 键 |
FGTMHDXFDIDGOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N(CCC#N)CCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)

![[(2R,3R)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14201641.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
![2-[2-(1,3,2-Benzodithiaborol-2-ylsulfanyl)phenyl]sulfanyl-1,3,2-benzodithiaborole](/img/structure/B14201674.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)


![2-Bromo-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B14201696.png)
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

![5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide](/img/structure/B14201708.png)

![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B14201721.png)
